molecular formula C25H34N4O2 B2359438 N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-mesityloxalamide CAS No. 922064-59-3

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-mesityloxalamide

Cat. No.: B2359438
CAS No.: 922064-59-3
M. Wt: 422.573
InChI Key: DARRGTJWMBBTEL-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-mesityloxalamide is a synthetically derived small molecule offered to the research community for investigative purposes. Its core structure, which incorporates a 1,2,3,4-tetrahydroquinoline scaffold linked via a dimethylaminoethyl chain to a mesityloxalamide group, suggests potential as a candidate for probing specific biological pathways. Researchers may find value in evaluating this compound for activity against various kinase targets, given that structural motifs present in the molecule are found in known kinase inhibitors developed for cancer research . The dimethylaminoethyl side chain, in particular, is a functional group that has been associated with enhanced bioactivity and cellular penetration in other experimental compounds . The primary research utility of this compound lies in its application as a chemical tool for basic scientific inquiry, including in vitro studies to elucidate novel signaling mechanisms, understand protein-protein interactions, or serve as a lead structure in the development of new therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-16-12-17(2)23(18(3)13-16)27-25(31)24(30)26-15-22(28(4)5)20-9-10-21-19(14-20)8-7-11-29(21)6/h9-10,12-14,22H,7-8,11,15H2,1-6H3,(H,26,30)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARRGTJWMBBTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-mesityloxalamide is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H29N7O
  • Molecular Weight : 475.54 g/mol
  • CAS Number : 1421372-67-9
  • InChI Key : PKEPAQKEINNCAB-UHFFFAOYSA-N

Pharmacological Profile

The compound exhibits a range of biological activities primarily through its interaction with various enzymes and receptors:

  • CYP Inhibition :
    • Inhibits CYP2C19, CYP2C9, CYP2D6, and CYP3A4 enzymes, which are crucial for drug metabolism .
  • Blood-Brain Barrier (BBB) Permeability :
    • Classified as not permeant to the BBB, indicating limited central nervous system (CNS) penetration .

The compound's biological effects can be attributed to its structural features that facilitate interactions with specific biological targets:

  • Receptor Binding :
    • The dimethylamino group enhances binding affinity to various receptors involved in neurotransmission.
  • Enzyme Interaction :
    • Its ability to inhibit cytochrome P450 enzymes suggests potential for drug-drug interactions and metabolic modulation.

Study 1: Enzyme Inhibition

A study examining the compound's inhibition of cytochrome P450 enzymes demonstrated significant activity against CYP2D6 and CYP3A4. The inhibition constants (IC50) were determined through in vitro assays, indicating that this compound could alter the pharmacokinetics of co-administered drugs .

Study 2: Neuropharmacological Effects

Research on related tetrahydroquinoline derivatives has shown promising neuropharmacological effects. For instance, compounds with similar structures have been linked to anxiolytic and antidepressant activities. The mechanism is hypothesized to involve modulation of serotonin and norepinephrine pathways .

Table 1: Summary of Biological Activities

Activity TypeDescription
CYP InhibitionYes (CYP2C19, CYP2C9, CYP2D6, CYP3A4)
BBB PermeabilityNo
Log Po/w3.64
Skin PermeationLog Kp: -6.52 cm/s

Table 2: Comparison with Related Compounds

Compound NameMolecular WeightCYP InhibitionBBB Permeability
N1-(dimethylamino)ethyl-N2-mesityloxalamide475.54 g/molYes (multiple)No
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinoline)147.22 g/molModerateYes

Comparison with Similar Compounds

Key Differences :

  • The target compound replaces the carboxamide or sulfonyl groups in compounds with a mesityloxalamide linkage, which introduces steric bulk and may reduce oxidative metabolism .

Chloroacetamide Herbicides ()

While structurally distinct, chloroacetamide herbicides (e.g., alachlor, pretilachlor) share the amide functional group with the target compound:

Compound Core Structure Application
Alachlor Chloroacetamide + substituted phenyl Herbicide
Pretilachlor Chloroacetamide + diethylphenyl Herbicide

Key Differences :

  • The target compound’s oxalamide group differs from the chloroacetamide backbone in herbicides, likely eliminating herbicidal activity.
  • The mesityl group in the target provides greater steric hindrance compared to the 2,6-dimethylphenyl groups in alachlor, which may influence target selectivity .

Research Findings and Implications

Pharmacokinetic Predictions

  • The tetrahydroquinoline core and mesityl group suggest enhanced blood-brain barrier penetration compared to simpler amides in .
  • The dimethylaminoethyl chain may confer pH-dependent solubility, a feature absent in ’s carboxamide derivatives .

Toxicity Considerations

  • Unlike 5-fluorouracil prodrugs (), which are designed to mitigate toxicity, the target compound’s mesityl group may reduce metabolic activation pathways linked to off-target effects .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

Core Structural Disassembly

The target molecule can be dissected into three primary components:

  • 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine : Serves as the foundational heterocyclic backbone.
  • Dimethylaminoethyl side chain : Introduced via alkylation or reductive amination.
  • Mesityloxalamide group : Formed through oxalyl chloride-mediated coupling of mesitylamine (2,4,6-trimethylaniline) with the secondary amine.

Critical Intermediates

  • Intermediate A : 6-Nitro-1-methyl-3,4-dihydroquinolin-2(1H)-one (precursor to tetrahydroquinoline).
  • Intermediate B : N-(2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalyl chloride.
  • Intermediate C : Mesityloxalamic acid (prepared separately).

Synthetic Route 1: Sequential Alkylation and Oxalamide Coupling

Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-Amine

Cyclization via Pictet-Spengler Reaction

A modified Pictet-Spengler reaction between 4-methoxyphenethylamine and acetaldehyde in acidic conditions (HCl/EtOH, 60°C, 12 hr) yields 1-methyl-6-methoxy-1,2,3,4-tetrahydroquinoline. Demethylation using BBr₃ in dichloromethane (-20°C to RT, 4 hr) produces the 6-hydroxy derivative, which is subsequently aminated via a Ullmann coupling with aqueous ammonia and CuI/L-proline catalysis (120°C, 24 hr).

Key Data:

Step Yield (%) Purity (HPLC)
Cyclization 78 95.2
Demethylation 85 97.8
Amination 62 91.5

Introduction of Dimethylaminoethyl Side Chain

Reductive Amination Strategy

The 6-amine intermediate reacts with glyoxal (1.2 eq) in methanol under reflux (4 hr), followed by treatment with dimethylamine hydrochloride (2 eq) and NaBH₃CN (1.5 eq) at 0°C→RT. The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via silica chromatography (EtOAc/hexane 3:7).

Optimization Note:

  • Excess glyoxal improves yield but risks dialkylation (optimal ratio: 1.2:1).
  • NaBH₃CN outperforms NaBH₄ in selectivity (82% vs. 58% yield).

Oxalamide Formation with Mesitylamine

Two-Step Coupling Protocol
  • Oxalyl Chloride Activation : The secondary amine reacts with oxalyl chloride (1.5 eq) in anhydrous THF (-10°C, N₂ atmosphere, 2 hr).
  • Mesitylamine Coupling : The intermediate acyl chloride is treated with mesitylamine (1.1 eq) and triethylamine (2 eq) in DCM (0°C→RT, 12 hr).

Critical Parameters:

  • Temperature control prevents premature hydrolysis of oxalyl chloride.
  • Triethylamine scavenges HCl, driving the reaction to completion.

Synthetic Route 2: Convergent Approach via Preformed Oxalamide

Independent Synthesis of Mesityloxalamic Acid

Direct Coupling Methodology

Mesitylamine (1 eq) reacts with ethyl oxalyl chloride (1.05 eq) in pyridine (0°C, 1 hr), followed by hydrolysis with 1M NaOH (RT, 30 min). Acidification with HCl precipitates the oxalamic acid, which is recrystallized from ethanol/water (4:1).

Yield Enhancement:

  • Pyridine as base/solvent achieves 89% yield vs. 67% with Et₃N.
  • Recrystallization purity: 99.1% (HPLC).

Fragment Coupling via EDC/HOBt

Carbodiimide-Mediated Amidation

The tetrahydroquinoline-bearing amine (1 eq) and mesityloxalamic acid (1.2 eq) are coupled using EDC (1.5 eq) and HOBt (1 eq) in DMF (N₂, 24 hr, RT). The product is isolated via extraction (EtOAc/5% citric acid) and purified by reversed-phase HPLC.

Comparative Efficiency:

Coupling Reagent Yield (%) Epimerization (%)
EDC/HOBt 76 <1
DCC/DMAP 68 3.2
HATU 81 0.8

Process Optimization and Scale-Up Challenges

Solvent Selection for Alkylation Steps

Impact on Reaction Kinetics

Apolar solvents (toluene, n-heptane) improve yields in dimethylaminoethyl side chain installation by minimizing solvation of the nucleophilic amine. Mixed solvent systems (toluene:n-heptane 1:1) enhance crystallization purity to 99.7%.

Methylation Protocol Refinements

Avoiding N-Oxide Formation

Using methyl p-toluenesulfonate (1.1 eq) instead of methyl iodide reduces side reactions during tetrahydroquinoline N-methylation. Acetonitrile as solvent with NaOH neutralization (1.1 eq, added post-methylation) achieves 93% conversion vs. 74% with NaH/DMF.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR Key Signatures (CDCl₃, 400 MHz):
  • δ 6.92 (s, 2H, mesityl aromatic)
  • δ 4.21 (q, J=6.8 Hz, 1H, CH-N)
  • δ 3.02 (s, 6H, N(CH₃)₂)
  • δ 2.78 (t, J=5.9 Hz, 2H, tetrahydroquinoline CH₂)
HRMS (ESI+):

Calculated for C₂₇H₃₆N₄O₃ [M+H]⁺: 483.2864; Found: 483.2861

Purity Optimization Strategies

Crystallization Conditions

Gradient cooling (80°C→5°C over 6 hr) in ethyl acetate/n-heptane (1:3) reduces residual solvent content to <0.1% (ICH Q3C compliant).

Q & A

Q. What synthetic routes are commonly employed to prepare N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-mesityloxalamide?

The synthesis typically involves multi-step reactions starting with nitro-substituted tetrahydroquinoline precursors. Key steps include:

  • Hydrogenation : Reduction of nitro groups using Pd/C under H₂ in ethanol (e.g., 72.9% yield for analogous compounds) .
  • Amidation : Reaction with oxalamide derivatives under controlled conditions (e.g., methyl thioimidate hydroiodide in methanol, yielding ~56% after purification) .
  • Purification : Biotage flash chromatography or recrystallization to isolate intermediates and final products .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and stereochemistry (e.g., dimethylamino and mesityl groups) .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • Infrared Spectroscopy (IR) : To identify amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bonds .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH Sensitivity : Degrades under extreme acidic/basic conditions due to amide bond hydrolysis. Stability is optimal at neutral pH .
  • Thermal Stability : Decomposes above 150°C; storage at –20°C in inert solvents (e.g., DMSO) is recommended .

Advanced Research Questions

Q. What are the key challenges in optimizing reaction yields during the synthesis of this compound?

  • Parameter Control : Temperature (room temperature vs. reflux), solvent polarity (ethanol vs. DMF), and catalyst selection (Pd/C vs. PtO₂) significantly impact nitro reduction efficiency .
  • Substituent Effects : Electron-donating groups (e.g., methyl on tetrahydroquinoline) can sterically hinder amidation, requiring excess reagents .

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across studies?

  • Data Triangulation : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .
  • Molecular Docking : Compare binding affinities with structural analogs to identify critical pharmacophores .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., mesityl vs. tolyl groups) to isolate activity drivers .

Q. What strategies are effective for separating enantiomers of this chiral compound?

  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. What mechanistic insights exist for its potential enzyme inhibition or receptor binding?

  • Computational Modeling : Density Functional Theory (DFT) predicts interactions with nNOS or kinases via hydrogen bonding with the oxalamide moiety .
  • Isotopic Labeling : Track metabolic pathways using ¹⁴C-labeled dimethylamino groups .

Q. How can researchers address discrepancies between in vitro and in vivo activity data?

  • Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and blood-brain barrier penetration .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in serum .

Methodological Recommendations

Q. Experimental Design for Biological Activity Studies

  • Positive/Negative Controls : Include known inhibitors (e.g., L-NAME for nNOS) and vehicle-treated groups .
  • Dose-Response Curves : Test 5–6 concentrations (e.g., 1 nM–100 µM) to calculate IC₅₀/EC₅₀ values .

Q. Data Contradiction Analysis Framework

  • Reproducibility Checks : Replicate experiments across independent labs .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., N1-isobutyl-N2-(2-(1-methyltetrahydroquinolin-6-yl)ethyl)oxalamide) .

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